3H-imidazo[4,5-f]quinoxaline
Description
3H-Imidazo[4,5-f]quinoxaline is a heterocyclic aromatic amine (HAA) characterized by a fused imidazole and quinoxaline ring system. It is a known mutagen and carcinogen formed during high-temperature cooking of protein-rich foods such as meat . Structurally, it consists of a quinoxaline backbone fused with an imidazole ring at positions 4 and 3. Substitutions at the 2-amino position and methyl groups on the imidazole or quinoxaline rings significantly influence its biological activity .
Synthesis: The compound is synthesized via cyclization of 5,6-diaminoquinoline with cyanogen bromide in refluxing methanol . Derivatives like 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (DiMeIQx) are prepared by introducing methyl groups during ring closure using alkylating agents .
Properties
CAS No. |
233-90-9 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
6H-imidazo[4,5-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(13-5-12-7)8-6(1)10-3-4-11-8/h1-5,10H |
InChI Key |
VQJRMQDYNZVOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC=C3C2=NC=N3)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
- MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline): Contains two methyl groups at positions 3 and 6.
- DiMeIQx (2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline): Adds a third methyl group at position 3.
- IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): Replaces the quinoxaline ring with a quinoline system.
- PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): Features a phenyl-substituted pyridine ring.
Table 1: Structural and Physicochemical Properties
Mutagenic and Carcinogenic Activity
Metabolic Activation :
- 3H-Imidazo[4,5-f]quinoxaline derivatives are metabolized by hepatic microsomes into hydroxylamines and nitroso derivatives, which form DNA adducts . DiMeIQx, for example, generates 2-hydroxyamino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline, a potent mutagen .
- MeIQx undergoes N-hydroxylation to produce 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, with mutagenic potency comparable to its parent compound .
Table 2: Mutagenic Potency (Salmonella typhimurium TA98)
Structure-Activity Relationships :
Occurrence in Food and Human Exposure
Formation in Cooked Meat :
Bioavailability and Excretion :
Immunochemical Cross-Reactivity
Antibodies raised against DiMeIQx show high cross-reactivity with structural analogues (e.g., 7,8-DiMeIQx, 8-MeIQx) but minimal reactivity with dissimilar HAAs like PhIP or IQ . This highlights the importance of the quinoxaline backbone and methyl substitution patterns in antigen recognition.
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